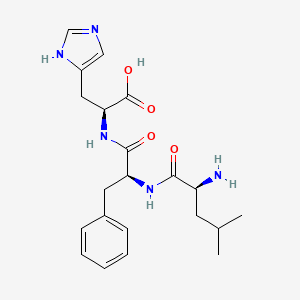
L-Leucyl-L-phenylalanyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a combination of amino acids and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid involves multiple steps, typically starting with the preparation of the individual amino acid components. The synthesis often includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Peptide Bond Formation: The amino acids are coupled using peptide bond-forming reagents such as carbodiimides.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These methods ensure high purity and yield, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the amino acid side chains.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the amino acid side chains can produce modified peptides.
Aplicaciones Científicas De Investigación
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and biocatalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: Contains an imidazole ring and is a precursor to many biologically active compounds.
Phenylalanine: An aromatic amino acid that shares structural similarities with the phenylpropanamido group.
Leucine: An aliphatic amino acid similar to the 4-methylpentanamido group.
Uniqueness
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-3-phenylpropanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its combination of these structural motifs, which confer distinct chemical and biological properties
Propiedades
Número CAS |
192696-23-4 |
|---|---|
Fórmula molecular |
C21H29N5O4 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C21H29N5O4/c1-13(2)8-16(22)19(27)25-17(9-14-6-4-3-5-7-14)20(28)26-18(21(29)30)10-15-11-23-12-24-15/h3-7,11-13,16-18H,8-10,22H2,1-2H3,(H,23,24)(H,25,27)(H,26,28)(H,29,30)/t16-,17-,18-/m0/s1 |
Clave InChI |
KTOIECMYZZGVSI-BZSNNMDCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


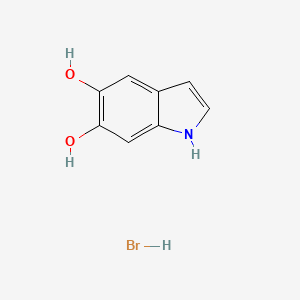
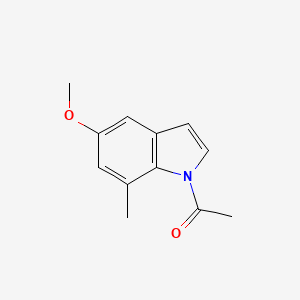
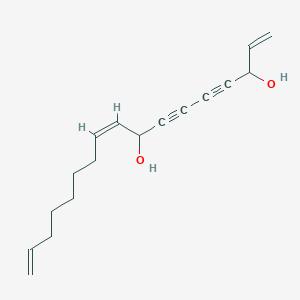
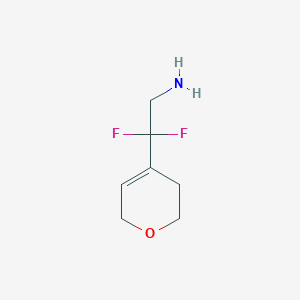
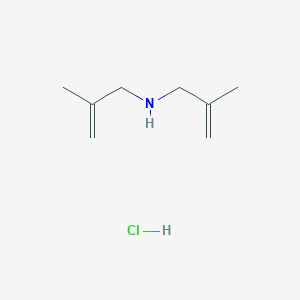
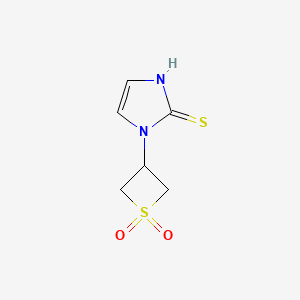
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
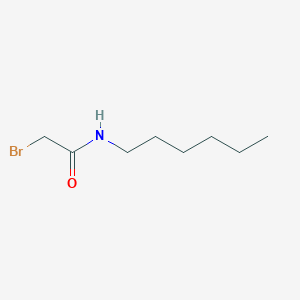

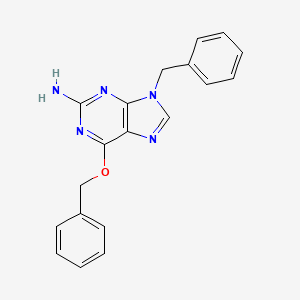
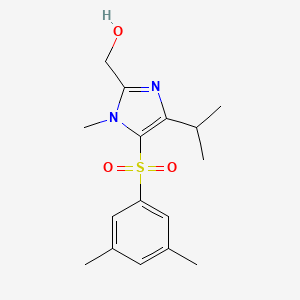
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

